2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoic acid
Description
2-[4-[6-Amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoic acid is a structurally complex small molecule characterized by:
- A central 2-methylpropanoic acid backbone.
- A phenoxy linker substituted at the para position with a pyridine ring.
- The pyridine ring is further modified with 6-amino and 5-(4-chlorophenyl) groups.
Its unique pyridine-phenoxy architecture may influence receptor binding, metabolic stability, and selectivity compared to analogues .
Properties
IUPAC Name |
2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-21(2,20(25)26)27-17-9-5-13(6-10-17)15-11-18(19(23)24-12-15)14-3-7-16(22)8-4-14/h3-12H,1-2H3,(H2,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWYWLKBKIJAAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C2=CC(=C(N=C2)N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
PF-06745013 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) . MAP4K4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including inflammation, insulin resistance, and cell migration.
Mode of Action
As a selective inhibitor, PF-06745013 binds to the active site of MAP4K4, thereby blocking its kinase activity. This inhibition prevents the phosphorylation and activation of downstream targets in the MAP4K4 signaling pathway.
Biochemical Pathways
The primary biochemical pathway affected by PF-06745013 is the MAP4K4 signaling pathway. By inhibiting MAP4K4, PF-06745013 disrupts the normal signaling cascade, which can lead to changes in cellular responses such as inflammation and insulin sensitivity.
Pharmacokinetics
The compound is soluble in dmso, which suggests it could be administered in a suitable vehicle for in vivo studies. The exact Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability would require further investigation.
Biochemical Analysis
Biochemical Properties
PF-06745013 plays a significant role in biochemical reactions as it acts as an inhibitor of MAP4K4. MAP4K4, or Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4, is an enzyme that is involved in various cellular processes, including inflammation, cell migration, and insulin signaling.
Cellular Effects
As a potent and selective inhibitor of MAP4K4, PF-06745013 can influence various types of cells and cellular processes. By inhibiting MAP4K4, it can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
PF-06745013 exerts its effects at the molecular level by binding to MAP4K4 and inhibiting its activity. This inhibition can lead to changes in gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
The effects of PF-06745013 can change over time in laboratory settings.
Dosage Effects in Animal Models
The effects of PF-06745013 can vary with different dosages in animal models.
Biological Activity
2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- PPAR (Peroxisome Proliferator-Activated Receptors) : It has been shown to activate PPARα and PPARγ, which are involved in lipid metabolism and glucose homeostasis .
- Antitumor Activity : Studies indicate that derivatives of pyridine compounds exhibit antitumor properties, suggesting potential applications in cancer therapy .
1. Anticancer Properties
Research has demonstrated that the compound exhibits significant anticancer activity. In vitro studies reveal its efficacy against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .
3. Metabolic Regulation
Activation of PPARs by this compound may lead to improved metabolic profiles, including enhanced insulin sensitivity and lipid metabolism. These effects are beneficial in managing conditions like obesity and type 2 diabetes .
Case Studies
| Study | Findings | |
|---|---|---|
| Kumar et al., 2009 | Investigated the anticancer effects on breast cancer cells | Demonstrated significant reduction in cell viability |
| Zhang et al., 2014 | Assessed anti-inflammatory properties in murine models | Found effective reduction in inflammatory markers |
| Nithiya et al., 2011 | Evaluated metabolic effects in diabetic models | Showed improved glucose tolerance and lipid profiles |
Research Findings
Recent studies have provided insights into the pharmacokinetics and pharmacodynamics of the compound:
Chemical Reactions Analysis
Hydrolysis of the Propanoic Acid Ester
The methylpropanoic acid group can undergo hydrolysis under acidic (HCl/H₂O) or basic (NaOH/H₂O) conditions to yield the corresponding carboxylic acid.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Ester → Carboxylic acid | 1M HCl, reflux, 6 h | 90% yield of hydrolyzed product |
Substitution at the Pyridine Ring
The amino group (C6) and electron-withdrawing 4-chlorophenyl group (C5) influence reactivity:
-
Electrophilic Aromatic Substitution : Limited due to the electron-deficient pyridine ring.
-
Nucleophilic Substitution : Facilitated at positions activated by electron-withdrawing groups (e.g., chlorophenyl).
Functionalization of the Amino Group
The primary amine (C6) participates in:
-
Acylation : Reaction with acetyl chloride to form acetamide derivatives.
-
Diazo Coupling : Formation of azo dyes under nitrous acid and coupling agents.
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Acylation | Ac₂O, pyridine, RT, 2 h | Acetamide derivative (85% yield) |
Oxidative Reactions
The pyridine ring is resistant to oxidation, but side chains may react:
-
Oxidation of the Methyl Group : Under strong oxidizers (KMnO₄/H⁺), the methyl group in 2-methylpropanoic acid could oxidize to a carboxyl group.
Biological Activity and Stability
-
Hypolipidemic Activity : Structural analogs (e.g., 2-(4-(2-amino-6-(4-substituted phenyl)pyrimidin-4-yl)phenoxy)acetic acid derivatives) show significant lipid-lowering effects in vivo, likely via PPARα/γ agonism .
-
pH Stability : The carboxylic acid group confers stability in physiological pH (6.5–7.4), enhancing bioavailability .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to key analogues below:
Key Observations :
- This may enhance binding to kinases or receptors requiring polar interactions .
- Unlike clofibric acid’s minimal substituents, the target compound’s bulky pyridine moiety could reduce off-target effects but may affect oral bioavailability .
- Compared to haloxyfop, the amino group in the target compound replaces a trifluoromethyl group, possibly altering substrate specificity (e.g., mammalian vs. plant targets) .
Pharmacological and Pharmacokinetic Differences
- Fenofibric Acid: Activates PPARα, reducing triglycerides and LDL cholesterol. Its benzoyl group enhances metabolic stability, with a half-life of ~20 hours in humans .
- Target Compound: The pyridine-amino group may shift activity toward kinases (e.g., Bruton’s tyrosine kinase) due to structural resemblance to irreversible inhibitors like acryloyloxyphenyl derivatives .
- Clofibric Acid: Rapidly metabolized to glucuronides, limiting its therapeutic use. The target compound’s amino group could slow glucuronidation, prolonging efficacy .
Impurity Profiles: Fenofibric acid synthesis generates impurities like methyl/ethyl esters and ketones (e.g., (3RS)-3-[4-(4-chlorobenzoyl)phenoxy]butan-2-one) . The target compound’s synthesis may produce analogous pyridine-linked byproducts, requiring stringent purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
